Fmoc-n-butyl-hydroxylamine chemical structure and molecular weight
Fmoc-n-butyl-hydroxylamine chemical structure and molecular weight
An In-Depth Technical Guide to Fmoc-N-butyl-hydroxylamine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Fmoc-N-butyl-hydroxylamine is a specialized chemical reagent integral to modern peptide synthesis and bioconjugation. Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and an N-alkylated hydroxylamine moiety, offers a versatile tool for creating modified peptides with enhanced therapeutic potential. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on established organic chemistry principles, and detailed protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent oxime ligation. The causality behind experimental choices and the strategic advantages of incorporating this building block in drug discovery and development are also discussed in detail.
Core Chemical Properties and Structure
Fmoc-N-butyl-hydroxylamine, systematically named 9H-fluoren-9-ylmethyl N-butyl-N-hydroxycarbamate, is a solid, stable compound at room temperature, though storage at 2-8°C is recommended to ensure long-term integrity.[1] Its structure is characterized by the bulky, hydrophobic Fmoc group, which provides excellent solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).[1]
The key functionalities of this molecule are the Fmoc-protected amine, which allows for its use in standard Fmoc-based SPPS, and the N-butyl-hydroxylamine group, which can serve as a unique building block within a peptide sequence or as a reactive handle for post-synthetic modifications.[2]
Chemical Structure:
Caption: Chemical structure of Fmoc-N-butyl-hydroxylamine.
Quantitative Data Summary:
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₁NO₃ | [1] |
| Molecular Weight | 311.40 g/mol | |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-butyl-N-hydroxycarbamate | |
| CAS Number | 1820608-84-1 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of Fmoc-N-butyl-hydroxylamine
While Fmoc-N-butyl-hydroxylamine is commercially available, understanding its synthesis provides insight into its purity and potential side products. The synthesis is a two-step process starting from hydroxylamine.
Step 1: Fmoc Protection of Hydroxylamine
The first step involves the protection of the amino group of hydroxylamine with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. This reaction is analogous to the standard procedure for synthesizing Fmoc-protected amino acids.
Caption: Reaction scheme for the Fmoc protection of hydroxylamine.
Step 2: N-Alkylation of (9H-fluoren-9-yl)methyl hydroxycarbamate
The resulting Fmoc-protected hydroxylamine is then N-alkylated using a suitable butyl-donating reagent. A common and effective method for this transformation is the Fukuyama-Mitsunobu reaction, which allows for the alkylation of sulfonamides and other acidic N-H compounds under mild conditions.[3] In this case, the N-H of the carbamate is sufficiently acidic for this reaction.
Caption: N-alkylation via the Fukuyama-Mitsunobu reaction.
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-N-butyl-hydroxylamine is as a building block in Fmoc-based SPPS.[1] The incorporation of this moiety can serve several purposes, including the introduction of a site for bioconjugation or the modification of the peptide backbone to improve its pharmacological properties.[4]
Rationale for Use:
-
Improved Metabolic Stability: N-alkylation of the peptide backbone can sterically hinder protease recognition sites, leading to a longer in vivo half-life.[5]
-
Conformational Constraint: The N-butyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.
-
Enhanced Cell Permeability: The increased lipophilicity from the butyl group can, in some cases, improve the ability of the peptide to cross cell membranes.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
This protocol outlines the manual coupling of Fmoc-N-butyl-hydroxylamine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-N-butyl-hydroxylamine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Deprotection solution: 20% piperidine in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, treat it with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times) and DMF (3 times) to remove all traces of piperidine.
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-N-butyl-hydroxylamine (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the reagent. Allow to pre-activate for 1-2 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance from the N-alkyl group.
-
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to ensure the reaction has gone to completion (a negative test indicates a complete reaction). If the test is positive, the coupling step can be repeated.
-
Washing: Wash the resin with DMF (5-7 times), DCM (3 times), and IPA (3 times) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Application in Bioconjugation via Oxime Ligation
A key advantage of incorporating a hydroxylamine moiety into a peptide is its ability to undergo oxime ligation.[6] This bioorthogonal reaction involves the condensation of the hydroxylamine with an aldehyde or ketone to form a stable oxime bond.[7]
The Chemistry of Oxime Ligation:
The reaction proceeds readily in aqueous buffers, often at or near neutral pH, making it ideal for the conjugation of sensitive biomolecules. The reaction can be accelerated by catalysts such as aniline.[6]
Caption: General scheme for oxime ligation.
Workflow for Post-SPPS Oxime Ligation:
This workflow describes the conjugation of a purified peptide containing an N-butyl-hydroxylamine residue to an aldehyde-functionalized molecule (e.g., a drug, a fluorescent dye, or a surface).
Caption: Experimental workflow from SPPS to oxime ligation.
This strategy allows for the late-stage functionalization of peptides, which is highly advantageous in drug discovery for creating libraries of peptide conjugates with diverse functionalities.[8]
Conclusion and Future Perspectives
Fmoc-N-butyl-hydroxylamine is a powerful and versatile reagent for chemical biologists and medicinal chemists. Its seamless integration into standard Fmoc-SPPS protocols allows for the rational design of peptides with improved pharmacokinetic profiles. Furthermore, the hydroxylamine functionality provides a bioorthogonal handle for precise post-synthetic modifications through oxime ligation. As the demand for more sophisticated and potent peptide-based therapeutics grows, the use of specialized building blocks like Fmoc-N-butyl-hydroxylamine will undoubtedly become more widespread, enabling the development of next-generation peptide drugs and research tools.
References
-
Chem-Impex International, Inc. Fmoc-n-butyl-hydroxylamine. [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- Kalia, J., & Raines, R. T. (2008). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
ResearchGate. N-Hydroxylamines for Peptide Synthesis. [Link]
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Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
- Google Patents. US6512143B1 - Salts of N-tert-butylhydroxylamine.
- Carreira, E. M., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv.
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ACS Publications. Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker. [Link]
- Arora, P. S. (2014). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of chemical research, 47(12), 3645-3654.
- Gilon, C., et al. (2008). Introduction of functional groups into peptides via N-alkylation. Organic letters, 10(13), 2649-2652.
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MDPI. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. [Link]
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MDPI. Recent Advances in N-O Bond Cleavage of Oximes and hydroxylamines to Construct N-Heterocycle. [Link]
-
International Journal of Research in Engineering and Science. Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]
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